molecular formula C9H19N3O B1180199 POLY(DISPERSE RED 1 ACRYLATE) CAS No. 139427-10-4

POLY(DISPERSE RED 1 ACRYLATE)

Cat. No.: B1180199
CAS No.: 139427-10-4
InChI Key:
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Description

Poly(Disperse Red 1 acrylate) is a polymer derived from Disperse Red 1 acrylate, a compound known for its nonlinear optical properties. This polymer is widely used in the development of photonic and optical materials due to its unique solvatochromic and pH-responsive characteristics .

Safety and Hazards

Poly(Disperse Red 1 acrylate) is classified as non-combustible solids . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves is advised .

Biochemical Analysis

Biochemical Properties

Poly(Disperse Red 1 acrylate) plays a significant role in biochemical reactions due to its interaction with various biomolecules. It is known to interact with enzymes and proteins involved in photochemical trans-cis isomerization processes . The azobenzene groups in Poly(Disperse Red 1 acrylate) undergo trans-cis isomerization when exposed to light, which can influence the orientation and behavior of the polymer in biochemical environments . This interaction is crucial for its application in developing sensors and other photonic devices.

Cellular Effects

Poly(Disperse Red 1 acrylate) has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo trans-cis isomerization can lead to conformational changes in cellular components, impacting cell signaling and gene expression . Additionally, its solvatochromic properties allow it to respond to changes in the cellular environment, making it a valuable tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of Poly(Disperse Red 1 acrylate) involves its interaction with biomolecules through binding interactions and enzyme modulation. The trans-cis isomerization of the azobenzene groups in the polymer can lead to changes in the conformation of proteins and enzymes, affecting their activity . This mechanism is essential for its application in photonic devices and sensors, where precise control of molecular interactions is required.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly(Disperse Red 1 acrylate) can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but prolonged exposure to light and varying pH levels can lead to degradation . Long-term studies have shown that the compound can maintain its functionality in in vitro and in vivo settings, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of Poly(Disperse Red 1 acrylate) vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

Poly(Disperse Red 1 acrylate) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications.

Transport and Distribution

Within cells and tissues, Poly(Disperse Red 1 acrylate) is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s solvatochromic properties also play a role in its distribution, as it can respond to changes in the cellular environment.

Subcellular Localization

Poly(Disperse Red 1 acrylate) exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is known to localize in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its functionality in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(Disperse Red 1 acrylate) is synthesized through free radical polymerization of Disperse Red 1 acrylate monomers. The reaction typically involves the use of an initiator such as azobisisobutyronitrile (AIBN) in a solvent like chloroform. The polymerization is carried out at elevated temperatures, usually around 60-70°C, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Poly(Disperse Red 1 acrylate) follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control and inert gas purging systems. The polymer is then purified through precipitation in a non-solvent such as methanol, followed by drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

Poly(Disperse Red 1 acrylate) primarily undergoes substitution reactions due to the presence of the acrylate group. It can also participate in polymerization reactions to form copolymers with other monomers .

Common Reagents and Conditions

Major Products

The major products of these reactions include various copolymers and modified polymers that exhibit enhanced properties such as increased thermal stability or improved optical characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly(Disperse Red 1 acrylate) stands out due to its unique combination of pH responsiveness and nonlinear optical properties. This makes it particularly valuable in applications requiring precise control over optical and environmental responses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of POLY(DISPERSE RED 1 ACRYLATE) can be achieved through free radical polymerization of disperse red 1 acrylate monomers.", "Starting Materials": [ "Disperse red 1", "Acrylic acid", "Ethyl alcohol", "Azo-bis-isobutyronitrile (AIBN)" ], "Reaction": [ "Disperse red 1 is reacted with acrylic acid in the presence of ethyl alcohol as a solvent.", "AIBN is added as a free radical initiator to initiate the polymerization reaction.", "The reaction mixture is heated to a temperature of 70-80°C for several hours to allow for complete polymerization.", "The resulting polymer is then purified through precipitation in a non-solvent such as water or methanol, followed by drying to obtain the final product." ] }

CAS No.

139427-10-4

Molecular Formula

C9H19N3O

Molecular Weight

0

Origin of Product

United States

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